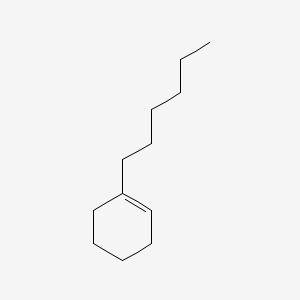![molecular formula C22H20F2N2O3S B14169873 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide CAS No. 5550-94-7](/img/structure/B14169873.png)
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C22H20F2N2O3S and a molecular weight of 430.4676 g/mol . This compound is known for its unique structure, which includes a benzylsulfamoyl group and a difluorophenyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzylsulfamoyl)phenylboronic acid with 2,4-difluorophenylpropanamide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Analyse Des Réactions Chimiques
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group enhances the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide include:
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Known for its antimicrobial activity.
3-formylphenylboronic acid and 4-formylphenylboronic acid: Used as synthetic intermediates in organic synthesis.
Propriétés
Numéro CAS |
5550-94-7 |
|---|---|
Formule moléculaire |
C22H20F2N2O3S |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C22H20F2N2O3S/c23-18-9-12-21(20(24)14-18)26-22(27)13-8-16-6-10-19(11-7-16)30(28,29)25-15-17-4-2-1-3-5-17/h1-7,9-12,14,25H,8,13,15H2,(H,26,27) |
Clé InChI |
AGXUJEJIAFOPFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
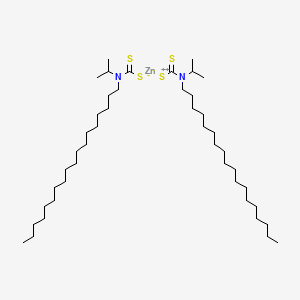
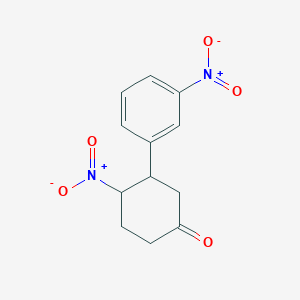

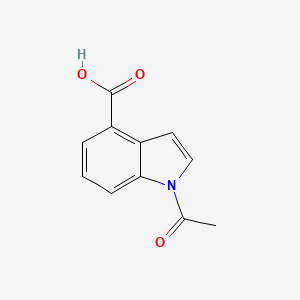
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
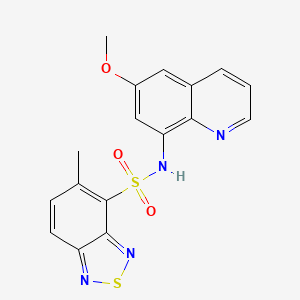
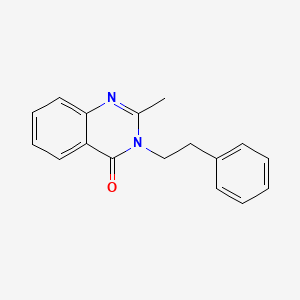


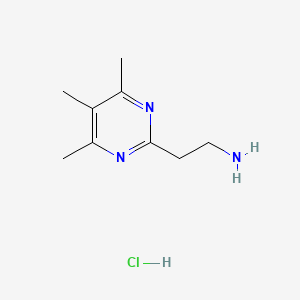
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
